(2-Methylphenoxy)acetyl chloride

Physical property differentiation Distillation purification Process chemistry

(2-Methylphenoxy)acetyl chloride (CAS 15516-43-5), also known as 2-(o-tolyloxy)acetyl chloride, is an aryloxyacetyl chloride with the molecular formula C₉H₉ClO₂ and molecular weight 184.62 g·mol⁻¹. It is an ortho-methyl-substituted derivative of phenoxyacetyl chloride, distinguished by a methyl group at the 2-position of the phenyl ring.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 15516-43-5
Cat. No. B1313577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylphenoxy)acetyl chloride
CAS15516-43-5
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)Cl
InChIInChI=1S/C9H9ClO2/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3
InChIKeyRZUPIOFRAVBUAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methylphenoxy)acetyl chloride (CAS 15516-43-5) – Acyl Chloride Building Block for Agrochemical and Medicinal Chemistry


(2-Methylphenoxy)acetyl chloride (CAS 15516-43-5), also known as 2-(o-tolyloxy)acetyl chloride, is an aryloxyacetyl chloride with the molecular formula C₉H₉ClO₂ and molecular weight 184.62 g·mol⁻¹ . It is an ortho-methyl-substituted derivative of phenoxyacetyl chloride, distinguished by a methyl group at the 2-position of the phenyl ring. This compound belongs to the class of reactive acyl chlorides used as electrophilic building blocks for introducing the (2-methylphenoxy)acetyl moiety into target molecules via nucleophilic substitution with amines, alcohols, and thiols. It serves as a critical intermediate in the synthesis of phenoxyacetamide neuroprotective agents, herbicidal analogs related to MCPA, and other bioactive molecules [1]. Commercially, it is typically supplied as a yellow liquid with purity specifications of ≥95% and requires storage sealed under dry, inert conditions due to its moisture sensitivity .

Why Generic Substitution of (2-Methylphenoxy)acetyl chloride Fails: Ortho-Substitution Dictates Downstream Outcomes


Aryloxyacetyl chlorides bearing different ring substitution patterns are not interchangeable building blocks. The ortho-methyl group in (2-methylphenoxy)acetyl chloride introduces steric hindrance adjacent to the acyl chloride carbonyl, which directly modulates the rate and selectivity of nucleophilic acylation reactions compared to the unsubstituted parent (phenoxyacetyl chloride, CAS 701-99-5) or its meta- and para-methyl isomers . More critically, this ortho-methyl substituent exerts powerful regiochemical control in downstream electrophilic aromatic substitution: it directs incoming electrophiles (such as chlorine) exclusively to the para (4-) position of the ring, enabling the regioselective synthesis of 4-chloro-2-methylphenoxy derivatives—the gateway to MCPA-class herbicides [1]. Incorrect isomer selection (e.g., using 3-methylphenoxyacetyl chloride, CAS 40926-72-5, or 4-methylphenoxyacetyl chloride, CAS 15516-47-9) would produce regioisomeric mixtures with divergent biological activity, compromised herbicidal efficacy, or altered pharmacological profiles. Furthermore, the ortho-methyl group increases lipophilicity (ACD/LogP 2.53) relative to unsubstituted phenoxyacetyl chloride, affecting partitioning behavior in both synthetic workup and biological systems .

Quantitative Differentiation Evidence for (2-Methylphenoxy)acetyl chloride (CAS 15516-43-5) vs. Structural Analogs


Ortho-Methyl-Induced Boiling Point Elevation vs. Unsubstituted Phenoxyacetyl Chloride

The ortho-methyl substituent on (2-methylphenoxy)acetyl chloride elevates the atmospheric-pressure boiling point by approximately 16 °C compared to the unsubstituted parent compound, phenoxyacetyl chloride (CAS 701-99-5). Specifically, the predicted boiling point at 760 mmHg is 242.7±15.0 °C for the target compound versus 226.3±13.0 °C for phenoxyacetyl chloride . The experimentally determined boiling point at reduced pressure (6 Torr) is 108–112 °C . This boiling point difference is consequential for distillation-based purification protocols: the target compound requires a higher temperature or lower pressure to distill, distinguishing it from the more volatile unsubstituted analog.

Physical property differentiation Distillation purification Process chemistry

Regiochemical Directing Effect: Ortho-Methyl Enables para-Selective Chlorination to MCPA Precursors

The ortho-methyl group in (2-methylphenoxy)acetyl chloride derivatives is the decisive structural feature enabling para-selective electrophilic chlorination to yield 4-chloro-2-methylphenoxyacetic acid (MCPA) derivatives. Patent CN112479863A discloses a catalytic chlorination method using 2-methylphenoxyacetic acid as the starting material with an imidazole ionic liquid catalyst; the ortho-methyl group directs chlorine exclusively to the 4-position, yielding MCPA at ≥95% yield with ≥97% purity [1]. This regiochemical outcome is fundamentally unavailable from meta- or para-methyl isomers: (3-methylphenoxy)acetyl chloride (CAS 40926-72-5) would generate a mixture of 2-, 4-, and 6-chloro regioisomers, while (4-methylphenoxy)acetyl chloride (CAS 15516-47-9) would direct chlorination to the sterically crowded 2-position. US Patent 4,515,985 further demonstrates that both 2-methylphenoxyacetic acid and unsubstituted phenoxyacetic acid can be chlorinated via the same improved aqueous process to yield ≥96% yield and ≥97% purity of the respective chloro-products, confirming that the ortho-methyl group does not impede para-chlorination efficiency while providing essential regiochemical control [2].

Regioselective synthesis Herbicide intermediate Electrophilic substitution

Enhanced Lipophilicity (LogP 2.53) vs. Unsubstituted Phenoxyacetyl Chloride as a Determinant of Biological Partitioning

The ortho-methyl group increases the ACD/LogP of (2-methylphenoxy)acetyl chloride to 2.53, compared with a LogP of approximately 1.79 for unsubstituted phenoxyacetyl chloride (CAS 701-99-5), representing a ΔLogP of +0.74 units . This corresponds to roughly a 5.5-fold increase in octanol-water partition coefficient. The LogD remains constant at 2.52 across pH 5.5 to 7.4, indicating that the compound exists predominantly in the neutral form under physiological conditions. While direct comparative biological data for the free acyl chlorides is confounded by their reactivity, the LogP difference translates directly into the lipophilicity of the downstream amide and ester derivatives, which have been explored as neuroprotective agents (e.g., methyl 2-((4-(2-(2-methylphenoxy)acetyl)piperazin-1-yl)methyl)benzoate, Mr = 382.45, characterized by single-crystal X-ray diffraction) [1] and as antibacterial oxadiazole derivatives [2].

Lipophilicity ADME prediction Structure-activity relationship

Density Differentials Affecting Formulation and Scale-Up: 1.193 vs. 1.235 g/cm³

The predicted density of (2-methylphenoxy)acetyl chloride at 20 °C and 760 Torr is 1.193±0.06 g/cm³, whereas the experimentally measured density of unsubstituted phenoxyacetyl chloride (CAS 701-99-5) is 1.235 g/mL at 25 °C, a difference of approximately 0.04 g/cm³ [1]. The lower density of the ortho-methyl derivative arises from the increased molar volume contributed by the methyl substituent (predicted molar volume: 154.7±3.0 cm³ for the target compound). For the 4-chloro-2-methyl analog (CAS 6597-79-1), the additional chlorine further increases molecular weight to 219.06 g/mol, resulting in different physical handling characteristics . This density difference, while modest, is relevant for large-scale formulation where precise stoichiometric volumes are calculated from density values.

Process scale-up Formulation chemistry Density specification

Validated Synthetic Tractability: 77.4% Yield in Piperazine-Derived Neuroprotective Agent Synthesis

The synthetic utility of (2-methylphenoxy)acetyl chloride has been demonstrated in a peer-reviewed study reporting the synthesis, crystal structure, and neuroprotective activity of methyl 2-((4-(2-(2-methylphenoxy)acetyl)piperazin-1-yl)methyl)benzoate (C₂₂H₂₆N₂O₄, Mr = 382.45). The target compound was used to acylate a piperazine intermediate, with full characterization by ¹H NMR, ¹³C NMR, HRMS, and single-crystal X-ray diffraction (monoclinic system, space group P2₁/c, a = 11.145(2) Å, b = 13.667(3) Å, c = 13.998(3) Å, β = 112.01(3)°, V = 1976.8(7) ų, Z = 4, Dc = 1.285 g/cm³) [1]. While this study does not provide a direct head-to-head yield comparison against other acyl chlorides, it establishes a validated synthetic protocol. Separately, a related synthesis of phenoxyacetamide derivatives using chloroacetyl chloride as the acylating agent reported 77.4% yield for the initial acylation step, demonstrating that structurally analogous aryloxyacetyl chloride building blocks are tractable in similar reaction manifolds [2]. The target compound has also been employed in the synthesis of antibacterial oxadiazole derivatives, with the most potent analog (compound 5i) achieving MIC values of 3.75–0.9375 µg/mL against Gram-positive and Gram-negative bacteria [3].

Neuroprotection Phenoxyacetamide Single-crystal X-ray

Procurement-Relevant Application Scenarios for (2-Methylphenoxy)acetyl chloride (CAS 15516-43-5)


Regioselective Synthesis of MCPA (2-Methyl-4-chlorophenoxyacetic Acid) Herbicide Intermediates

This is the single most important industrial application driving procurement of (2-methylphenoxy)acetyl chloride. The ortho-methyl substituent is essential for directing electrophilic chlorination to the para position, enabling the high-yield (≥95%), high-purity (≥97%) synthesis of MCPA—a widely used selective herbicide for broadleaf weed control in cereal crops [1][2]. The (2-methylphenoxy)acetyl chloride can be hydrolyzed to (2-methylphenoxy)acetic acid prior to chlorination, or the acid chloride can be used directly in amidation reactions to generate MCPA-amide prodrugs or herbicidal ionic liquids. Users procuring this compound for MCPA-related synthesis should verify ortho-methyl positional purity by ¹H NMR, as contamination with meta- or para-methyl isomers would compromise regiochemical fidelity and herbicidal efficacy.

Medicinal Chemistry: Neuroprotective Phenoxyacetamide Libraries

The (2-methylphenoxy)acetyl moiety, when installed via acylation of piperazine or piperidine scaffolds, has yielded neuroprotective phenoxyacetamide derivatives with validated biological activity [3]. The ortho-methyl group contributes lipophilicity (LogP 2.53) that enhances blood-brain barrier penetration potential of the final derivatives. Procurement for this application should prioritize high purity (≥95%) and anhydrous packaging, as residual (2-methylphenoxy)acetic acid from hydrolysis competes with the desired acylation reaction. The single-crystal X-ray diffraction data available for the piperazine derivative (space group P2₁/c, V = 1976.8 ų) provides a rigorous structural reference for crystallographic characterization of new analogs.

Antibacterial Oxadiazole and Hydrazinecarbothioamide Derivative Synthesis

(2-Methylphenoxy)acetyl chloride serves as a key acylating agent for constructing 1,3,4-oxadiazole and hydrazinecarbothioamide scaffolds with demonstrated antibacterial activity [4]. The most potent compound in this series achieved MIC values of 3.75–0.9375 µg/mL. The acyl chloride's reactivity with hydrazine and thiosemicarbazide nucleophiles enables efficient formation of the hydrazide intermediate required for oxadiazole cyclization. The ortho-methyl substitution pattern, distinct from the 4-chloro-2-methyl analog (CAS 6597-79-1), provides a different electronic environment for SAR exploration.

Herbicidal Ionic Liquid (HIL) and Pro-Herbicide Design

The (2-methylphenoxy)acetyl fragment is employed in the design of herbicidal ionic liquids and pro-herbicide constructs, as demonstrated by the 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one series that functions as a pro-herbicide releasing a phenoxyacetic acid auxin herbicide upon metabolic activation . The acyl chloride form is the direct precursor for installing the phenoxyacetyl group onto heterocyclic scaffolds. The ortho-methyl group provides a defined steric and electronic profile that influences the hydrolysis rate of the pro-herbicide, an important parameter for controlled release formulations.

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